molecular formula C12F4N4 B1363110 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 29261-33-4

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No.: B1363110
CAS No.: 29261-33-4
M. Wt: 276.15 g/mol
InChI Key: IXHWGNYCZPISET-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is an organic compound known for its strong electron-accepting properties. It is widely used in the field of organic electronics, particularly as a dopant in organic semiconductors. This compound is characterized by its ability to tune the electronic properties of materials, making it a valuable component in various optoelectronic applications .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane plays a crucial role in biochemical reactions, particularly in the field of organic electronics. It acts as a strong acceptor dopant, generating free holes and tuning the electronic properties of semiconductors . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating charge transfer and enhancing the performance of organic photovoltaic cells and field-effect transistors . The nature of these interactions involves the formation of charge transfer complexes and ion pairs, which significantly impact the electronic properties of the materials it is doped with .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, its role in enhancing charge mobility and reducing defects in organic semiconductors translates to improved cellular responses in bioelectronic applications . The compound’s ability to generate free holes and facilitate charge transfer is pivotal in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors, leading to the formation of charge transfer complexes and ion pairs . This mechanism is essential for its role as a p-type dopant in organic electronics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the electrical conductivities of doped thin films increase and then decrease with increased doping levels, indicating a temporal aspect to its effectiveness . Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with optimal doping levels leading to enhanced charge mobility and performance . High doses can result in toxic or adverse effects, highlighting the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role as a dopant . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s effectiveness in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its role in enhancing the performance of organic semiconductors .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in biochemical and electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane typically involves the reaction of 2,3,5,6-tetrafluorobenzene with malononitrile in the presence of a strong base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is unique due to its fluorine atoms, which significantly enhance its electron-accepting properties compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring strong electron acceptors .

Properties

IUPAC Name

2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHWGNYCZPISET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369837
Record name 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29261-33-4
Record name 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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